3-(Benzyloxy)-2-methylaniline
Description
Significance of Aniline (B41778) Derivatives in Organic Synthesis and Medicinal Chemistry
Aniline and its derivatives are fundamental building blocks in the world of organic chemistry. researchgate.net Their ready availability and the reactivity of the amino group make them indispensable starting materials for the synthesis of a vast array of more complex molecules. nih.gov In industrial chemistry, anilines are crucial for the production of dyes, polymers, and other materials. researchgate.net
From a medicinal chemistry perspective, the aniline scaffold is a common feature in many pharmaceutical compounds. researchgate.netontosight.ai Its ability to form hydrogen bonds is a key factor in its interaction with biological targets. researchgate.net Aniline derivatives have been investigated for a wide range of potential biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai The simple structure of aniline allows for easy modification, enabling chemists to design and synthesize derivatives with specific therapeutic effects. researchgate.net For instance, substituted anilines are key components in drugs like paracetamol and various sulfonamides. researchgate.net
Role of the Benzyloxy Moiety in Modulating Molecular Properties and Reactivity
The inclusion of a benzyloxy group (–OCH₂C₆H₅) into a molecule, such as an aniline derivative, can significantly alter its physicochemical properties and reactivity. The benzyloxy group is known to increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes, a crucial factor for drug efficacy. This group can also participate in various chemical reactions, including electrophilic substitution on the aromatic ring.
Furthermore, the benzyloxy group can influence the way a molecule interacts with biological targets. The aromatic ring of the benzyl (B1604629) group can engage in π-π stacking interactions, which can contribute to the binding affinity of a molecule to a receptor or enzyme. The presence of the benzyloxy group can also introduce steric bulk, which can affect the molecule's conformation and its ability to fit into a specific binding site. Depending on the reaction conditions, the benzyloxy group can also stabilize intermediates, thereby facilitating certain chemical transformations.
Overview of Research Trends in Substituted Aniline Chemistry
Current research in the field of substituted aniline chemistry is vibrant and multifaceted. A significant area of focus is the development of new and more efficient methods for the synthesis of aniline derivatives. nih.govbeilstein-journals.org This includes the use of modern catalytic systems, such as palladium-based catalysts, to achieve selective functionalization of the aniline ring. acs.org There is also a growing interest in creating aniline derivatives with specific electronic and steric properties for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com
In medicinal chemistry, a major trend is the design and synthesis of substituted anilines as potential therapeutic agents. Researchers are exploring how different substituents on the aniline ring can modulate the biological activity of these compounds. mdpi.comnih.gov This includes the investigation of their potential as enzyme inhibitors, with applications in areas such as cancer and inflammatory diseases. smolecule.com Another key area of research is the study of the metabolic pathways of aniline derivatives to improve their safety profiles and reduce the risk of adverse drug reactions. acs.org The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is also becoming increasingly important in guiding the design of new aniline-based drugs. researchgate.net
Interactive Data Table: Properties of 3-(Benzyloxy)-2-methylaniline
| Property | Value |
| CAS Number | 65361-82-2 |
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.28 g/mol |
| Appearance | Not specified, likely a solid or oil |
| Synonyms | 3-(Benzyloxy)-o-toluidine |
This table summarizes key identifying properties of the chemical compound this compound. bldpharm.comsigmaaldrich.comchemicalbook.com
Interactive Data Table: Related Aniline Derivatives and Their Applications
| Compound Name | Key Structural Feature(s) | Noted Application(s) |
| 4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline | Chloro and thioether substitutions | Potential antimicrobial and anticancer activities. ontosight.ai |
| 1,2,3-Triazole derivatives of aniline | 1,2,3-triazole ring system | Potential drug candidates with a wide spectrum of biological activity. mdpi.comnih.gov |
| N-(1,3-benzothiazol-2-yl)benzamide | Benzothiazole scaffold | Diverse pharmacological profiles. researchgate.net |
| 9-(Benzyloxy)-1,2,3,4-tetrahydroacridine | Tetrahydroacridine core with a benzyloxy group | Cholinesterase inhibition, potential anti-Alzheimer's effects. |
| 2-(Benzyloxy)pyridine | Pyridine ring with a benzyloxy group | Intermediate in pharmaceutical synthesis, potential anti-inflammatory and antimicrobial properties. |
| 5-(Benzyloxy)pyridin-3-amine | Pyridine ring with benzyloxy and amino groups | Enzyme inhibition, potential in drug development for inflammatory diseases and cancer. smolecule.com |
| 4-(Benzyloxy)-1-phenylbut-2-yn-1-ol derivatives | Phenylbut-2-yn-1-ol core with a benzyloxy group | 5-Lipoxygenase (5-LOX) inhibitors with potential anti-inflammatory and cytotoxic effects. researchgate.net |
| p-Toluidine and p-Anisidine | Methyl or methoxy (B1213986) group at the para position | Catalysts for hydrazone formation and exchange. rsc.org |
| Quinolinones from meta-substituted anilines | Quinolinone core | Potential anti-inflammatory, anti-cancer, and anti-diabetic properties. wooster.edu |
| 2-Benzyl N-substituted anilines | Benzyl group at the ortho position | Antidepressant, analgesic, antioxidant applications. nih.gov |
This table provides a comparative look at various aniline derivatives, highlighting their structural features and primary areas of research and application.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMXLABJHKKMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983978 | |
| Record name | 3-(Benzyloxy)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65361-82-2 | |
| Record name | 3-(Benzyloxy)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzyloxy 2 Methylaniline and Analogous Structures
Strategic Approaches to the Formation of the Aniline (B41778) Core with Benzyloxy and Methyl Substituents
The construction of the 3-(benzyloxy)-2-methylaniline scaffold necessitates the careful introduction of the amino, benzyloxy, and methyl groups onto the aromatic ring. The following sections detail the primary synthetic methodologies employed for this purpose.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) provides a classical yet effective pathway to introduce the benzyloxy group onto a pre-functionalized aromatic ring, which is then followed by the formation of the aniline moiety.
A common and well-established route commences with the benzylation of a substituted nitrophenol, followed by the reduction of the nitro group to an amine. This two-step sequence is a reliable method for preparing benzyloxy-substituted anilines.
The initial step involves the O-alkylation of a suitable nitrophenol precursor, such as 2-methyl-3-nitrophenol, with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. This reaction, a classic example of the Williamson ether synthesis, proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile. The choice of base and solvent is crucial for achieving high yields. Common bases include potassium carbonate or sodium hydroxide, and polar aprotic solvents like acetone (B3395972) or dimethylformamide are often employed.
The subsequent step is the reduction of the nitro group in the resulting 1-(benzyloxy)-2-methyl-3-nitrobenzene intermediate to the corresponding aniline. A variety of reducing agents can be employed for this transformation, offering a range of selectivities and reaction conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a highly efficient and clean method. researchgate.net Alternative reduction systems include metals in acidic media (e.g., tin or iron in hydrochloric acid) or transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst. nih.gov The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.
Table 1: Representative Conditions for Nitro Group Reduction
| Reducing Agent/System | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| H₂ | Pd/C | Ethanol | Room Temp. | High | researchgate.net |
| Hydrazine Hydrate | Fe/C | Ethanol | Reflux | Good-Excellent | F. Li, et al. (2014) |
| NaBH₄/I₂ | THF | 0 - Room Temp. | High | M. G. Kallitsaki, et al. (2020) | |
| Fe/HCl | Ethanol/Water | Reflux | High | D. C. Gowda, et al. (2002) |
An alternative approach involves the direct alkylation of a pre-existing aminophenol, such as 2-methyl-3-aminophenol, with a benzyl halide. However, this method is often complicated by a lack of selectivity. Aminophenols are difunctional compounds containing both a nucleophilic amino group and a phenolic hydroxyl group. Direct alkylation can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, making purification challenging.
To achieve selective O-benzylation, the more nucleophilic amino group can be temporarily protected. For instance, the amino group can be converted into a less nucleophilic imine by reaction with an aldehyde, such as benzaldehyde (B42025). The resulting Schiff base can then undergo selective O-benzylation at the hydroxyl group. Subsequent hydrolysis of the imine protecting group under acidic conditions regenerates the free amine, yielding the desired O-benzylated aminophenol. researchgate.net
Conversely, selective N-alkylation can be achieved through reductive amination. This involves the reaction of the aminophenol with an aldehyde (e.g., benzaldehyde) to form an imine or enamine in situ, which is then reduced with a suitable reducing agent like sodium borohydride (B1222165) to the secondary amine. umich.edu The choice of reaction conditions can influence the chemoselectivity of the alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.
The Buchwald-Hartwig amination is a versatile method for the formation of aryl C-N bonds. nih.gov In the context of synthesizing this compound, this reaction could be envisioned by coupling an appropriate amine source with a pre-functionalized aryl halide or triflate. For instance, the reaction could involve the coupling of ammonia (B1221849) or an ammonia equivalent with 1-bromo-3-(benzyloxy)-2-methylbenzene.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. Common bases used in these reactions include sodium tert-butoxide and lithium bis(trimethylsilyl)amide.
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Examples | Role in Catalytic Cycle |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Phosphine Ligand | RuPhos, BrettPhos, XPhos | Stabilizes Pd, facilitates oxidative addition and reductive elimination |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | Deprotonates the amine, facilitates amine-palladium complex formation |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds, particularly between aryl groups. nih.gov While not directly forming the C-N bond of the aniline, it can be a crucial step in the synthesis of advanced precursors. For example, a Suzuki coupling could be used to construct a substituted biaryl system which is then further elaborated to the target aniline.
In a hypothetical route to a more complex analog, one might couple an aryl boronic acid or ester, such as (3-(benzyloxy)-2-methylphenyl)boronic acid, with a suitable aryl halide containing a nitro group or a protected amino group. The resulting biaryl compound could then be converted to the final aniline derivative through subsequent functional group transformations. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The catalytic system typically consists of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine ligand, and a base such as potassium carbonate or cesium fluoride. youtube.com
Grignard Reaction Pathways Incorporating Benzyloxy-Substituted Aryl Moieties
Grignard reagents (RMgX) are powerful nucleophiles used for forming new carbon-carbon bonds. sigmaaldrich.com In the context of synthesizing benzyloxy-substituted aryl structures, Grignard reactions can be employed in several ways. One potential pathway involves the SNAr (nucleophilic aromatic substitution) reaction, where a Grignard reagent displaces a leaving group, such as an alkoxy group, on an aromatic ring that is activated by an ortho-carbonyl substituent. nih.gov The mechanism is believed to proceed through an inner-sphere attack of the nucleophilic alkyl or aryl group from the magnesium atom to the reacting carbon, facilitated by the formation of a strong magnesium chelate with the reacting alkoxy and carbonyl groups. nih.gov
Another approach involves the preparation of an aryl Grignard reagent from a benzyloxy-substituted aryl halide. This organometallic intermediate can then react with various electrophiles. However, care must be taken as the benzylic ether linkage can be sensitive to certain reaction conditions. The use of isopropyl magnesium chloride, often in the presence of lithium chloride, is a common method for preparing Grignard reagents under milder conditions. epo.org
Imine Condensation and Isoaromatization Sequences for Substituted Anilines
A novel and efficient method for synthesizing N-substituted anilines involves a sequence of imine condensation followed by isoaromatization. beilstein-journals.orgnih.gov This strategy has been successfully applied to the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. The reaction proceeds smoothly under catalyst- and additive-free conditions. beilstein-journals.orgnih.gov
The proposed mechanism involves the initial reaction of the primary amine with the cyclohexenone derivative to form a cyclohexenylimine intermediate. Subsequently, an isoaromatization occurs through an imine–enamine tautomerization and an exocyclic double bond shift, leading to the stable aromatic aniline product. beilstein-journals.org This method is advantageous due to its operational simplicity, mild reaction conditions, and the absence of metal catalysts, offering yields from acceptable to high (23–82%). beilstein-journals.orgnih.gov
Catalytic N-Alkylation of Aniline Derivatives with Benzylic Alcohols
The direct N-alkylation of anilines with alcohols, often termed a "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a highly atom-economical and environmentally benign process that generates water as the only byproduct. acs.org This transformation is typically catalyzed by transition metal complexes. Various earth-abundant and precious metals have been shown to be effective.
Iridium and Ruthenium Catalysts: Nitrile-modified N-heterocyclic carbene (NHC) complexes of Iridium(III) and Ruthenium(II) have been investigated for the N-alkylation of aniline derivatives with benzyl alcohols. Ir(III) complexes were generally found to be more efficient than their Ru(II) counterparts. nih.gov For instance, N-benzyl-2-methylaniline was obtained in 65% yield using an NHC-Ir(III) catalyst. nih.gov
Nickel Catalysts: An earth-abundant nickel-based catalytic system (NiBr₂/L1) has been developed for the selective monoalkylation of anilines with various alcohols. acs.org This protocol is tolerant of numerous functional groups.
Manganese Catalysts: Well-defined manganese pincer complexes have also been successfully employed for the selective N-alkylation of a wide range of anilines with different alcohols. nih.gov In a typical reaction, N-benzylaniline was obtained in 78% yield using a Mn-PNP pincer complex at 80 °C. nih.gov
This method avoids the use of hazardous alkylating agents and represents a green alternative for the synthesis of N-alkylated anilines. acs.org
One-Pot Synthetic Strategies for Efficiency Enhancement
One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. Such strategies are highly valuable in the synthesis of complex molecules like substituted anilines.
One example is the synthesis of sterically demanding anilines from aryllithium species using trimethylsilyl (B98337) azide (B81097) to introduce the amine functionality in a one-pot procedure. nih.gov Another approach involves multi-component reactions, where three or more reactants are combined in a single step to form a complex product. For instance, a one-pot, three-component synthesis has been used to create complex quinoline-2-ones incorporating a benzyloxy moiety, demonstrating the power of this strategy to rapidly build molecular complexity. isroset.org These methods streamline synthetic sequences and reduce the waste generated from multiple workup and purification steps. nih.gov
Optimization of Synthetic Reaction Conditions
The success of a synthetic protocol often hinges on the careful optimization of reaction conditions. Solvent and catalyst choice are two of the most critical parameters that can dramatically influence reaction outcomes, including yield, selectivity, and reaction rate.
Solvent Effects on Reaction Yields and Selectivity
The solvent can influence a reaction by affecting reactant solubility, stabilizing transition states, and participating in the reaction mechanism. The choice of solvent can therefore have a profound impact on reaction yield and selectivity.
In the synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization, a screening of solvents revealed significant variation in product yield. beilstein-journals.org Polar aprotic solvents were generally found to be effective.
| Solvent | Yield (%) |
|---|---|
| DME | 82 |
| Toluene | 75 |
| MeCN | 63 |
| Dioxane | 78 |
| THF | 72 |
| DCM | <10 |
| MeOH | trace |
Data sourced from optimization studies on the synthesis of N-(4-methoxybenzyl)-2-(4-methylbenzyl)-5-methoxyaniline. beilstein-journals.org
As shown in the table, 1,2-dimethoxyethane (B42094) (DME) provided the highest yield (82%), while reactions in dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) were largely unsuccessful. beilstein-journals.org Similarly, studies on the benzylation of aniline have noted the significant role of the solvent in directing the course of the reaction. acs.org
Catalyst Selection and Loading for Benzyloxy-Aniline Syntheses
In catalyzed reactions, the nature of the catalyst is paramount. Different metals and ligand systems can exhibit vastly different activities and selectivities for the same transformation. For instance, in the C(sp²)–H hydroxylation of benzanilides, the choice between a Ruthenium(II) and a Palladium(II) catalyst leads to completely different regioselectivity. rsc.org Ru(II) catalysts direct hydroxylation ortho to the carbonyl group, whereas Pd(II) catalysts direct it ortho to the acylated amine group. rsc.org
In the context of N-alkylation of anilines with alcohols, catalyst screening is crucial for optimization. A study comparing different manganese pincer complexes for the N-alkylation of aniline with benzyl alcohol highlighted this importance.
| Catalyst Complex | Conversion (%) | Yield of N-benzylaniline (%) |
|---|---|---|
| Mn(I)PNP-CO (Complex 1) | 85 | 78 |
| Mn(I)PNP-Br (Complex 2) | 63 | 56 |
| Mn(II)PNP-Cl (Complex 3) | 15 | 12 |
| Mn(I)NNN-CO (Complex 4) | <5 | <5 |
Data sourced from optimization studies using different Manganese pincer complexes. nih.gov
The results clearly indicate that the Mn(I)PNP complex featuring carbonyl ligands (Complex 1) was significantly more active and provided a much higher yield (78%) than other tested manganese complexes under the same conditions. nih.gov Catalyst loading is another key variable; typically, an effective catalyst allows for low loading (e.g., 0.1 to 2 mol%) while maintaining high efficiency. acs.orgnih.govrsc.org
Temperature and Pressure Influence on Reaction Kinetics
The kinetics of chemical reactions, including the synthesis of this compound, are fundamentally governed by temperature and pressure. These parameters dictate the rate at which reactants are converted into products by influencing the collision frequency and energy of molecules.
Temperature Effects:
An increase in temperature generally leads to a higher reaction rate. This is because reactant molecules gain kinetic energy, resulting in more frequent and more energetic collisions, which increases the likelihood of them overcoming the activation energy barrier. In the synthesis of analogous compounds like substituted anilines, temperature control is crucial. For instance, in the synthesis of 3-chloro-2-methylaniline (B42847) from 6-chloro-2-nitrotoluene, the reaction temperature is carefully controlled within the range of 30–105°C google.com. Another process for the same compound specifies a temperature range of 110-140°C google.com. For the benzylation of related aminophenols, temperatures around 70-80°C have been reported to achieve good yields researchgate.net.
The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:
k = Ae(-Ea/RT)
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature (in Kelvin)
This equation illustrates that even a modest increase in temperature can lead to a significant rise in the reaction rate. However, excessively high temperatures can promote the formation of byproducts or lead to the degradation of the desired product, necessitating careful optimization.
Pressure Effects:
The influence of pressure is most significant in reactions involving gases. For liquid-phase reactions, such as those typically employed in the synthesis of this compound, the effect of pressure on reaction kinetics is generally less pronounced unless it influences the boiling point of the solvent, thereby allowing for higher reaction temperatures. In syntheses that may involve gaseous reactants or byproducts, or where the reaction volume changes significantly, pressure can become a critical parameter. For example, some syntheses of aniline derivatives involve hydrogenation steps, which are highly dependent on hydrogen pressure chemicalbook.com. In the final purification stages, pressure is often reduced to facilitate distillation. For example, the purification of 3-chloro-2-methylaniline involves vacuum distillation at approximately 0.1 MPa to collect the pure fraction google.com.
| Compound | Reaction Step | Temperature Range (°C) | Pressure Conditions | Reference |
|---|---|---|---|---|
| 3-chloro-2-methylaniline | Reduction of 6-chloro-2-nitrotoluene | 30–105 | Atmospheric | google.com |
| 3-chloro-2-methylaniline | Reduction with sulfur | 110–140 | Atmospheric | google.com |
| 3-chloro-2-methylaniline | Purification | 127–137 | 0.1 MPa (Vacuum) | google.com |
| 3-benzyloxy-4-n-butylaniline | Benzylation | 70–80 | Atmospheric | researchgate.net |
| 3-methoxy-2-methylaniline | Hydrogenation | Room Temperature | Hydrogen Atmosphere | chemicalbook.com |
Process Analytical Technology (PAT) Applications in Monitoring Synthesis
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs) stepscience.com. The goal of PAT is to build quality into the product by understanding and controlling the process in real-time stepscience.comsigmaaldrich.com.
For the synthesis of this compound, PAT can be implemented to monitor key stages of the reaction, ensuring efficiency, consistency, and safety.
Monitoring Key Reaction Steps:
The synthesis involves several transformations (e.g., protection of the amine, O-benzylation, deprotection) that can be monitored using in-line or on-line analytical tools.
Spectroscopic Techniques: In-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful PAT tools mt.com. They can be used to track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational bands. For example, the disappearance of the phenolic O-H stretch and the appearance of the ether C-O stretch can be monitored to determine the endpoint of the O-benzylation reaction.
Chromatographic Techniques: On-line High-Performance Liquid Chromatography (HPLC) can be employed to monitor the progress of the reaction by separating and quantifying the components of the reaction mixture stepscience.com. This provides detailed information on the formation of the desired product and the emergence of any byproducts, allowing for precise control over reaction time and conditions to maximize purity chemicalbook.com.
Benefits of PAT Implementation:
Improved Process Understanding: Real-time data provides a deeper insight into reaction kinetics and mechanisms mt.com.
Enhanced Quality and Consistency: By monitoring CPPs, the process can be kept within its design space, ensuring that the final product consistently meets its CQAs sigmaaldrich.com.
Increased Efficiency: Real-time endpoint determination prevents unnecessarily long reaction times, reduces energy consumption, and minimizes the formation of impurities that would require extensive downstream processing nih.gov.
Real-Time Release Testing (RTRT): A comprehensive PAT strategy can provide sufficient process data to ensure product quality, potentially reducing the reliance on final product testing before release nih.gov.
| Process Step | Critical Parameter to Monitor | Potential PAT Tool | Information Gained |
|---|---|---|---|
| Amine Protection | Consumption of 2-methyl-3-aminophenol, formation of protected intermediate | In-situ FTIR/Raman | Reaction completeness, kinetics |
| O-Benzylation | Consumption of protected aminophenol, formation of ether product | In-situ FTIR/Raman | Reaction endpoint, rate of formation |
| Overall Reaction | Purity profile, byproduct formation | On-line HPLC | Real-time assessment of product purity and yield |
| Crystallization/Purification | Crystal size, concentration | Focused Beam Reflectance Measurement (FBRM) | Control of final product physical properties |
Electrophilic Aromatic Substitution Reactions of the Aniline Ring
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the amino (-NH2), methyl (-CH3), and benzyloxy (-OCH2Ph) groups.
All three substituents on the aniline ring—amino, methyl, and benzyloxy—are activating groups and are ortho, para-directors. libretexts.orgyoutube.com The directing influence of these groups on incoming electrophiles is a critical aspect of the molecule's reactivity.
Amino Group (-NH2): As a powerful activating group, the amino group strongly directs incoming electrophiles to the positions ortho and para to it. In this compound, the para position (C6) and one ortho position (C4) are available for substitution.
Benzyloxy Group (-OCH2Ph): The benzyloxy group is also an activating, ortho, para-director. It directs substitution to its ortho positions (C2 and C4) and its para position (C6).
Methyl Group (-CH3): The methyl group is a weakly activating, ortho, para-director, influencing substitution at its ortho (C1 - already substituted) and para (C5) positions.
The combined effect of these groups suggests that the most likely positions for electrophilic attack are C4 and C6, as they are activated by both the amino and benzyloxy groups. Steric hindrance from the adjacent methyl and benzyloxy groups might influence the relative rates of substitution at these positions.
Given the high activation of the ring, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed under mild conditions.
Halogenation: Bromination or chlorination of this compound is predicted to occur readily, likely at the C4 and C6 positions. The use of reagents like N-bromosuccinimide (NBS) can be employed for selective monobromination. google.com
Nitration: Direct nitration of anilines can be complicated by oxidation of the amino group. researchgate.net Therefore, it is common practice to first protect the amino group, for example, by acylation, before carrying out the nitration. Following nitration, the protecting group can be removed. The nitro group is expected to be introduced at the C4 or C6 position.
Sulfonation: Sulfonation of the activated ring is also anticipated to be a facile process, yielding sulfonic acid derivatives with the substituent at the C4 or C6 position.
Predicted Products of Electrophilic Aromatic Substitution:
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂/CH₃COOH | 4-Bromo-3-(benzyloxy)-2-methylaniline and/or 6-Bromo-3-(benzyloxy)-2-methylaniline |
| Nitration | HNO₃/H₂SO₄ (with NH₂ protection) | 4-Nitro-3-(benzyloxy)-2-methylaniline and/or 6-Nitro-3-(benzyloxy)-2-methylaniline |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-(benzyloxy)-6-methylbenzenesulfonic acid and/or 2-Amino-5-(benzyloxy)-4-methylbenzenesulfonic acid |
Nucleophilic Reactions Involving the Aniline Nitrogen
The lone pair of electrons on the aniline nitrogen atom imparts nucleophilic character to this compound, allowing it to participate in a variety of reactions.
Acylation: The primary amino group can be readily acylated by reacting with acyl halides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations. google.com For example, reaction with acetyl chloride would yield N-(3-(benzyloxy)-2-methylphenyl)acetamide.
Alkylation: Alkylation of the aniline nitrogen can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be a competing process.
Representative Nucleophilic Reactions of the Aniline Nitrogen:
| Reaction | Reagent | Product |
|---|---|---|
| Acylation | Acetyl chloride | N-(3-(benzyloxy)-2-methylphenyl)acetamide |
| Alkylation | Methyl iodide | 3-(Benzyloxy)-N,2-dimethylaniline |
As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comderpharmachemica.comlibretexts.orgresearchgate.net This reaction is typically acid-catalyzed and involves the elimination of a water molecule. ejpmr.comoperachem.com The formation of a Schiff base with benzaldehyde, for instance, would result in (E)-N-(3-(benzyloxy)-2-methylphenyl)-1-phenylmethanimine. Research has been conducted on the synthesis of Schiff bases derived from 3-benzyloxy aniline. researchgate.net
Reactions at the Benzylic Position of the Benzyloxy Group
The benzyloxy group possesses a reactive benzylic carbon atom, which is susceptible to both oxidation and reduction reactions.
Hydrogenolysis: The benzyl group can be selectively removed from the ether linkage via catalytic hydrogenolysis. ambeed.comyoutube.comyoutube.comresearchgate.netacsgcipr.org This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) and results in the cleavage of the C-O bond to yield the corresponding phenol, 3-amino-2-methylphenol, and toluene.
Oxidation: The benzylic C-H bonds are susceptible to oxidation under various conditions. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO4) can cleave the benzylic ether to form benzoic acid. rsc.orgcdnsciencepub.comorganic-chemistry.orgrsc.org Milder oxidizing agents can potentially lead to the formation of an ester.
Key Reactions at the Benzylic Position:
| Reaction | Reagents | Product |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C | 3-Amino-2-methylphenol |
| Oxidation (strong) | KMnO₄ | Benzoic acid |
Oxidation Reactions to Carbonyl or Carboxyl Derivatives
The benzylic carbon in the this compound molecule is a primary site for oxidation. Strong oxidizing agents can convert a benzylic C-H bond into a carbon-oxygen bond. Given the presence of a benzylic methylene (B1212753) group (-CH2-) in the benzyloxy substituent, it is susceptible to oxidation to form a carbonyl group (an aldehyde) or, with more vigorous oxidation, a carboxyl group (a carboxylic acid).
The specific outcome of the oxidation would depend on the choice of the oxidizing agent and the reaction conditions. For instance, milder oxidizing agents might favor the formation of the corresponding benzaldehyde derivative, while stronger oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of the benzoic acid derivative.
Table 1: Plausible Oxidation Products of this compound at the Benzylic Carbon
| Starting Material | Oxidizing Agent | Plausible Product(s) |
|---|---|---|
| This compound | Mild Oxidant (e.g., PCC) | 3-(Benzoyl)-2-methylaniline |
It is important to note that the aniline functional group is also sensitive to oxidation and may require protection prior to subjecting the molecule to strong oxidizing conditions to avoid undesired side reactions, such as the formation of nitro compounds or polymeric materials.
Free Radical Reactions and Their Outcomes
The benzylic position of this compound is particularly susceptible to free radical reactions due to the resonance stabilization of the resulting benzylic radical. The unpaired electron of the benzylic radical can be delocalized over the adjacent phenyl ring, which significantly lowers the activation energy for its formation.
A common free radical reaction at the benzylic position is halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat. This reaction would be expected to selectively introduce a bromine atom at the benzylic carbon.
The resulting benzylic bromide is a versatile intermediate that can undergo various subsequent transformations, including nucleophilic substitution and elimination reactions.
Table 2: Expected Outcome of Free Radical Bromination
| Reactant | Reagents | Major Product |
|---|
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic carbon in this compound, especially after conversion to a species with a good leaving group (like the benzylic bromide discussed above), is an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
The stability of the benzylic carbocation favors the Sₙ1 pathway, particularly with weaker nucleophiles and in polar protic solvents. Conversely, strong nucleophiles and polar aprotic solvents would favor the Sₙ2 mechanism. A wide variety of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, can be employed to introduce new functional groups at the benzylic position.
Table 3: Representative Nucleophilic Substitution Reactions
| Substrate (from Free Radical Halogenation) | Nucleophile | Expected Product |
|---|---|---|
| 3-(Bromophenylmethoxy)-2-methylaniline | NaOH (aq) | 3-(Hydroxyphenylmethoxy)-2-methylaniline |
| 3-(Bromophenylmethoxy)-2-methylaniline | NaCN | 3-(Cyanophenylmethoxy)-2-methylaniline |
Oxidation and Reduction Chemistry
Oxidative Pathways Leading to Quinone Derivatives
Aniline and its derivatives are known to undergo oxidation to form quinone or quinone-imine structures, particularly under the influence of strong oxidizing agents. The electron-rich nature of the aniline ring in this compound makes it susceptible to such transformations. The oxidation of the aniline ring could potentially lead to the formation of a para-quinone imine derivative.
The precise structure of the resulting quinone derivative would depend on the specific oxidizing agent and reaction conditions. It is a complex reaction that can often lead to a mixture of products and polymerization.
Reductive Transformations of Functional Groups
The benzyloxy group in this compound can be cleaved through reductive methods, most commonly via catalytic hydrogenation. This reaction, often employing a palladium catalyst on a carbon support (Pd/C) and a hydrogen atmosphere, would result in the cleavage of the benzyl-oxygen bond.
This debenzylation reaction is a common protecting group strategy in organic synthesis and would yield 3-hydroxy-2-methylaniline (a substituted aminophenol) and toluene as a byproduct.
Table 4: Reductive Cleavage of the Benzyloxy Group
| Starting Material | Reagents | Major Products |
|---|
Rearrangement Reactions
While there is no specific literature detailing rearrangement reactions of this compound, substituted anilines and benzyl ethers can, under certain conditions, undergo rearrangements. For instance, N-alkylanilines can undergo the Hofmann-Martius rearrangement under acidic conditions to give ring-alkylated anilines. However, in the case of this compound, the substituent is on the oxygen atom of a phenol derivative, not directly on the nitrogen.
A more plausible, though likely requiring specific catalytic conditions, could be a Fries-type rearrangement of the benzyloxy group. This would involve the migration of the benzyl group from the oxygen atom to the aromatic ring, yielding a C-benzylated aminophenol. The conditions for such a rearrangement would need to be carefully controlled to avoid decomposition or other side reactions. The position of the migrating benzyl group on the ring would be directed by the existing amino and methyl substituents.
Heteroatom Rearrangement on Nitrogen (HERON) Mechanisms with Analogous Amides
The Heteroatom Rearrangement on Nitrogen (HERON) reaction is an intramolecular process observed in certain N-alkoxy-N-aminoamides. researchgate.net This formal reductive elimination involves the migration of an alkoxy substituent to the amide carbonyl group. The reaction is of interest in understanding the reactivity of "anomeric amides," where electronic effects render the amide nitrogen electrophilic. researchgate.net
To investigate HERON mechanisms with analogs of this compound, one would first need to synthesize the appropriate precursor. This could involve the acylation of the parent aniline, followed by N-oxidation and subsequent reaction to form an N-alkoxy-N-(acylamino) derivative. For this specific compound, a hypothetical HERON precursor could be N-(benzyloxy)-N-(3-(benzyloxy)-2-methylphenyl)acetamide.
The proposed mechanism would involve the following steps:
Formation of the Precursor : Synthesis of an N-alkoxy-N-arylamide derivative from this compound.
Intramolecular Migration : The benzyloxy group on the nitrogen atom would migrate to the adjacent electrophilic carbonyl carbon of the acetamide group.
Product Formation : This rearrangement would result in the formation of an ester and an N-arylnitrene or its subsequent reaction products.
This reaction pathway highlights a more complex and less common reactivity pattern of aniline derivatives, moving beyond their typical role as simple nucleophiles.
Cyclization and Heterocyclic Annulation Reactions
The structure of this compound, containing a reactive ortho-disubstituted aniline moiety, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.
Formation of Quinoline (B57606) and Isoquinoline Systems
Quinolines are bicyclic aromatic nitrogen heterocycles that form the core of many natural products and pharmaceuticals. nih.gov Several classical methods can be adapted to synthesize quinoline derivatives from this compound.
Combes Quinoline Synthesis : This method involves the acid-catalyzed reaction of an arylamine with a 1,3-dicarbonyl compound. iipseries.org Reacting this compound with acetylacetone (a 1,3-dicarbonyl) in the presence of a strong acid like sulfuric acid would be expected to yield 5-(benzyloxy)-2,4,8-trimethylquinoline.
Doebner-von Miller Reaction : This reaction synthesizes quinolines from an arylamine, an α,β-unsaturated carbonyl compound, and an acid catalyst. The reaction of this compound with crotonaldehyde would lead to the formation of 5-(benzyloxy)-2,8-dimethylquinoline.
Friedländer Annulation : This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.orgjptcp.com While the parent aniline is not a direct substrate, its conversion to 2-amino-6-methyl-3-(benzyloxy)benzaldehyde would allow for subsequent Friedländer cyclization with various ketones to produce a range of substituted quinolines.
Table 2: Potential Quinoline Syntheses from this compound
| Reaction Name | Co-reactant | Expected Quinoline Product |
| Combes Synthesis | Acetylacetone | 5-(Benzyloxy)-2,4,8-trimethylquinoline |
| Doebner-von Miller | Crotonaldehyde | 5-(Benzyloxy)-2,8-dimethylquinoline |
| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | 5-(Benzyloxy)-8-methylquinoline |
The synthesis of isoquinolines generally proceeds from different precursors, such as benzylamines or 2-alkynylbenzaldehydes, making the direct conversion from this compound less straightforward. organic-chemistry.orgsciencemadness.org However, a multi-step sequence involving transformation of the aniline into a suitable precursor could potentially yield isoquinoline structures.
Synthesis of Pyrazoline and Thiazolidinone Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. dergipark.org.trnih.gov To synthesize a pyrazoline from this compound, the aniline would first need to be converted into a hydrazine derivative. This hydrazine could then be reacted with various chalcones to yield N-aryl pyrazolines.
Thiazolidinones are five-membered rings containing both sulfur and nitrogen. researchgate.net Their synthesis is often achieved by the cyclocondensation of a Schiff base with thioglycolic acid. ekb.eg this compound can readily form Schiff bases (imines) by reacting with various aromatic or aliphatic aldehydes. The subsequent reaction of these imines with thioglycolic acid in a solvent like benzene (B151609) or toluene would yield 2,3-disubstituted-4-thiazolidinones.
Table 3: Synthesis of Thiazolidinone Derivatives
| Aldehyde Reactant | Intermediate Schiff Base | Final Thiazolidinone Product |
| Benzaldehyde | N-(benzylidene)-3-(benzyloxy)-2-methylaniline | 3-(3-(Benzyloxy)-2-methylphenyl)-2-phenylthiazolidin-4-one |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-3-(benzyloxy)-2-methylaniline | 3-(3-(Benzyloxy)-2-methylphenyl)-2-(4-chlorophenyl)thiazolidin-4-one |
| Furan-2-carbaldehyde | N-(furfurylidene)-3-(benzyloxy)-2-methylaniline | 3-(3-(Benzyloxy)-2-methylphenyl)-2-(furan-2-yl)thiazolidin-4-one |
Development of Oxazoline and Isoindoline Structures
2-Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. A primary synthetic method is the dehydrative cyclization of N-(2-hydroxyethyl)amides, often promoted by an acid catalyst like triflic acid. mdpi.com To utilize this compound as a starting material, it would first be acylated with a suitable carboxylic acid (e.g., acetic anhydride to form the acetamide), followed by reaction with ethylene oxide or 2-chloroethanol to introduce the N-(2-hydroxyethyl) group. Subsequent acid-catalyzed cyclization would yield the target 2-substituted-N-aryloxazoline.
Isoindolines are bicyclic compounds containing a fused benzene ring and a five-membered nitrogen-containing ring. organic-chemistry.org A potential route to an isoindoline structure from this compound could involve an initial N-alkylation with a suitable 1,4-dihaloalkane or a related dielectrophile, followed by an intramolecular cyclization. Another approach involves the acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives. organic-chemistry.org This would require a multi-step modification of the starting aniline to introduce the necessary alkenyl-ethylamine side chain.
Diazotization and Coupling Reactions for Azo Compound Synthesis
Azo coupling is a cornerstone reaction of aromatic amines, leading to the formation of brightly colored azo compounds (-N=N-). wikipedia.orgorganic-chemistry.org The reaction proceeds in two stages:
Diazotization : The primary aromatic amine, this compound, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl) at low temperatures (0-5 °C). This converts the amine group into a diazonium salt, [3-(benzyloxy)-2-methylphenyl]diazonium chloride.
Azo Coupling : The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling partner. globalresearchonline.net This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner unless it is blocked. wikipedia.org
The choice of coupling partner determines the final structure and color of the azo dye. Phenols (coupling under slightly alkaline conditions) and anilines (coupling under slightly acidic conditions) are common partners.
Table 4: Azo Coupling Reactions with [3-(Benzyloxy)-2-methylphenyl]diazonium Salt
| Coupling Partner | Reaction Conditions | Major Azo Compound Product |
| Phenol | pH 8-10 | 4-((3-(Benzyloxy)-2-methylphenyl)diazenyl)phenol |
| Aniline | pH 4-6 | 4-((3-(Benzyloxy)-2-methylphenyl)diazenyl)aniline |
| β-Naphthol | pH 8-10 | 1-((3-(Benzyloxy)-2-methylphenyl)diazenyl)naphthalen-2-ol |
| N,N-Dimethylaniline | pH 5-7 | 4-((3-(Benzyloxy)-2-methylphenyl)diazenyl)-N,N-dimethylaniline |
The substituents on the diazonium salt (benzyloxy and methyl groups) will modulate its electrophilicity and may impart specific properties, such as solubility and lightfastness, to the resulting azo dyes.
Chemical Transformations and Reactivity of this compound
Spectroscopic and Structural Characterization of 3 Benzyloxy 2 Methylaniline and Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular functional groups within the molecule, offering a molecular fingerprint.
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for the identification of functional groups. The FT-IR spectrum of 3-(benzyloxy)-2-methylaniline is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the amine group, the aromatic rings, the ether linkage, and the methyl group.
The primary amine (N-H) stretching vibrations are anticipated to appear as two distinct bands in the region of 3450-3300 cm⁻¹, characteristic of anilines researchgate.netnist.gov. The aromatic C-H stretching vibrations are expected to be observed as a group of weaker bands just above 3000 cm⁻¹. Conversely, the aliphatic C-H stretching vibrations of the methyl and benzylic methylene (B1212753) groups will likely appear just below 3000 cm⁻¹ researchgate.net.
The C-O-C stretching of the benzyl (B1604629) ether linkage is predicted to produce a strong, characteristic band in the fingerprint region, typically around 1250-1000 cm⁻¹ researchgate.net. Aromatic C=C stretching vibrations will give rise to several medium to strong bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1340-1250 cm⁻¹ range.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1340 - 1250 | Medium |
| C-O-C Stretch (asymmetric) | 1275 - 1200 | Strong |
| C-O-C Stretch (symmetric) | 1150 - 1020 | Strong |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the positive ion mode, the ESI-MS spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₄H₁₅NO, the molecular weight is 213.28 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 214.29.
Fragmentation of the parent ion can provide valuable structural information. A common fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, which would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another plausible fragmentation would be the loss of the benzyl group as a neutral radical, resulting in an ion corresponding to the remainder of the molecule.
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M+H]⁺ | 214.29 | Protonated Molecule |
| [C₇H₇]⁺ | 91.05 | Benzyl Cation |
| [M - C₇H₇]⁺ | 122.08 | Loss of Benzyl Radical |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a critical tool for assessing sample purity and confirming its molecular identity. The gas chromatograph separates the compound from any impurities, such as starting materials, byproducts, or solvent residues, based on differences in their boiling points and affinities for the stationary phase of the capillary column. google.comresearchgate.netepa.gov
Following chromatographic separation, the eluted molecules are ionized, typically through electron ionization (EI), and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. The mass spectrum of this compound would be characterized by a molecular ion peak (M+) corresponding to its molecular weight, along with a series of fragment ions resulting from the cleavage of its structure. For instance, characteristic fragments would likely arise from the loss of the benzyl group or cleavage of the ether bond.
For qualitative identification, the obtained mass spectrum is compared against a reference spectrum from a standard or a spectral library. epa.gov Quantitative analysis, which determines the purity of the sample, can be performed using an external or internal standard method, where the peak area of the analyte is correlated with its concentration. researchgate.net The selection of an appropriate capillary column, such as a DB-1MS or equivalent, is crucial for achieving good separation of aniline (B41778) derivatives. google.comresearchgate.net
Table 1: Illustrative GC-MS Parameters for Analysis of Aniline Derivatives
| Parameter | Value/Condition |
| GC System | Agilent 6890 or equivalent |
| Column | DB-1MS fused silica (B1680970) capillary column (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Split (e.g., 20:1) google.com |
| Oven Program | Optimized temperature gradient (e.g., 50°C hold for 2 min, ramp to 280°C) |
| MS Detector | Mass Selective Detector (e.g., Agilent 5973) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) |
| Monitored Ions (SIM) | m/z values specific to the target analyte and fragments (e.g., 107 for methylaniline) google.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. waters.com Unlike nominal mass measurements from standard mass spectrometers, HRMS can determine the mass of a molecule with an accuracy of a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.
For this compound, with a molecular formula of C₁₄H₁₅NO, HRMS is used to verify this composition. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally measured exact mass from the HRMS instrument is then compared to this theoretical value. A close match, typically with an error of <5 ppm, provides strong evidence for the proposed elemental formula. This technique is particularly valuable for identifying new compounds or for confirming the identity of synthesized molecules without ambiguity. waters.com Advanced HRMS software can also analyze isotope patterns to further confirm the elemental composition. waters.com
Table 2: Theoretical Exact Mass and Predicted m/z for this compound Adducts
| Molecular Formula | Species | Theoretical m/z |
| C₁₄H₁₅NO | [M]⁺ | 213.1150 |
| [M+H]⁺ | 214.1226 | |
| [M+Na]⁺ | 236.1046 | |
| [M+K]⁺ | 252.0785 |
(Note: Theoretical values are calculated based on the most abundant isotopes: C=12.000000, H=1.007825, N=14.003074, O=15.994915, Na=22.989770, K=38.963707)
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its constituent chromophores: the aniline and benzene (B151609) rings. Aniline itself typically exhibits two main absorption bands: a strong primary band around 230-240 nm (π → π* transition) and a weaker secondary band around 280-290 nm (n → π* transition), which is sensitive to substitution. science-softcon.de
The presence of the benzyloxy and methyl groups on the aniline ring will influence the position and intensity of these absorption maxima (λ_max). The investigation of the compound in solvents of different polarities can reveal its solvatochromic properties—the shifting of absorption bands in response to a change in the solvent's polarity. mdpi.comnih.gov This phenomenon provides insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. researchgate.net A shift to longer wavelengths (bathochromic or red shift) with increasing solvent polarity typically indicates a more polar excited state, while a shift to shorter wavelengths (hypsochromic or blue shift) suggests a less polar excited state. researchgate.net
Table 3: Hypothetical UV-Vis Absorption Maxima (λ_max) for this compound in Various Solvents to Illustrate Solvatochromism
| Solvent | Polarity Index (E_T(30)) | λ_max Band I (nm) | λ_max Band II (nm) |
| n-Hexane | 31.0 | ~240 | ~288 |
| Dioxane | 36.0 | ~242 | ~290 |
| Ethanol | 51.9 | ~245 | ~295 |
| Methanol (B129727) | 55.4 | ~246 | ~297 |
(Note: This data is illustrative, based on the expected behavior of substituted anilines.)
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for 3D Molecular Structure Elucidation
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net The method involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and, from that, build a definitive 3D model of the molecular structure.
This analysis unambiguously determines bond lengths, bond angles, and torsion angles, providing conclusive evidence of the compound's connectivity and conformation in the solid state. For a derivative of this compound, SCXRD would confirm the relative positions of the benzyloxy, methyl, and amine groups on the aniline ring. The successful application of this technique is contingent upon the ability to grow a suitable single crystal, which can sometimes be a challenging process. nih.gov
Analysis of Crystallographic Information and Crystal Packing
The result of a single-crystal X-ray diffraction experiment is a set of crystallographic data that fully describes the crystal structure. This information includes the crystal system, space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. mdpi.com Analysis of these parameters provides fundamental information about the symmetry and ordering of the molecules in the solid state.
Table 4: Representative Crystallographic Data for a Benzyloxy-Aniline Derivative
| Parameter | Value |
| Empirical Formula | C₂₁H₁₉NO₃ |
| Formula Weight | 333.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.594(5) Å |
| b = 9.303(5) Å | |
| c = 14.997(5) Å | |
| α = 90° | |
| β = 96.402(5)° | |
| γ = 90° | |
| Volume | 1746.1(13) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.268 Mg/m³ |
| Hydrogen Bonding | O—H⋯O, N—H⋯O |
(Note: Data is adapted from a published crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one for illustrative purposes.) nih.gov
Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on the chemical compound This compound have not been publicly documented. As a result, the specific data required to populate the requested article sections on quantum chemical calculations, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Fukui functions, are not available.
The user's request for an article with a strict outline, detailed research findings, and data tables for "this compound" cannot be fulfilled without the underlying primary research. Generating such an article would require fabricating data, which is not a scientifically or ethically sound practice.
Therefore, the article focusing on the computational and theoretical studies of "this compound" as outlined cannot be provided at this time due to the absence of the necessary research findings in the public domain.
Computational and Theoretical Studies on 3 Benzyloxy 2 Methylaniline
Quantum Chemical Calculations
Dipole Moment Calculations
There is no specific data found in the searched literature regarding the theoretical or experimental dipole moment of 3-(Benzyloxy)-2-methylaniline. Dipole moment calculations are crucial for understanding the polarity and solubility of a molecule, as well as its interaction with external electric fields.
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis for Non-Covalent Interactions
No specific Hirshfeld surface analysis has been published for this compound. This technique is a powerful tool for visualizing and quantifying intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in a crystalline state. While studies on other organic molecules demonstrate the utility of Hirshfeld analysis in understanding crystal engineering and polymorphism, its application to this compound remains to be explored.
Molecular Dynamics (MD) Simulations
Simulation of Intermolecular Interactions with Solvents or Biological Environments
There are no specific molecular dynamics simulation studies reported for this compound. MD simulations are employed to investigate the dynamic behavior of molecules over time, providing insights into their interactions with surrounding environments, such as solvents or biological macromolecules. Such studies would be valuable in predicting the compound's behavior in various media.
Spectroscopic Data Correlation
Theoretical and Experimental Correlation of IR and NMR Spectra
A detailed correlation between the theoretical and experimental Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound is not available in the reviewed literature. This type of correlative study, often performed using Density Functional Theory (DFT), is essential for the accurate assignment of spectral peaks and for validating the computed molecular structure. While experimental spectroscopic data for related compounds exist, a dedicated computational analysis for this compound is absent.
Molecular Modeling and Docking Studies
Extensive searches of scientific literature and chemical databases did not yield any specific molecular modeling or docking studies conducted on the compound this compound. While computational studies, including molecular docking, have been performed on derivatives and structurally related compounds containing benzyloxy or aniline (B41778) moieties, no research detailing the prediction of binding modes of this compound with specific biological macromolecules such as enzymes or receptors has been published.
Therefore, at present, there are no available data to populate tables regarding its binding affinity, interacting amino acid residues, or predicted binding poses with any biological targets. The exploration of this compound's potential interactions with biological systems through computational methods remains an uninvestigated area of research.
Applications of 3 Benzyloxy 2 Methylaniline As a Synthetic Intermediate
Building Block for Complex Organic Molecules
The strategic positioning of the amino, methyl, and benzyloxy groups on the aniline (B41778) ring makes 3-(Benzyloxy)-2-methylaniline a highly useful building block for the synthesis of complex and biologically active molecules. The amino group provides a nucleophilic center for a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.
In medicinal chemistry, substituted anilines are crucial components of many pharmaceutical compounds. The core structure of this compound can be elaborated to create analogues of known bioactive molecules. For instance, the synthesis of complex benzanilides, a class of compounds with a broad spectrum of biological activities, often relies on the condensation of substituted anilines with benzoic acid derivatives. The presence of the benzyloxy group allows for selective deprotection at a later synthetic stage to reveal a phenol, which can be further functionalized to modulate the pharmacological properties of the target molecule.
Furthermore, the 2-methyl group provides steric hindrance that can direct the regioselectivity of certain reactions, enabling the synthesis of specific isomers of complex molecules. This control is crucial in the development of pharmaceuticals where stereochemistry often dictates efficacy and safety. The versatility of this compound as a building block is also evident in its potential use in the synthesis of agrochemicals and other fine chemicals where a substituted aniline moiety is a key structural feature.
Precursor in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in organic chemistry, with a vast number of pharmaceuticals, natural products, and functional materials containing at least one heterocyclic ring. This compound is an excellent precursor for the synthesis of various heterocyclic systems, most notably carbazoles and quinolines.
The synthesis of carbazoles, a class of nitrogen-containing tricyclic aromatic compounds with significant applications in materials science and medicinal chemistry, can be achieved through several methods starting from substituted anilines. Palladium-catalyzed intramolecular C-H amination or cyclization of appropriately functionalized biphenylamines derived from this compound can lead to the formation of the carbazole core. beilstein-journals.orgnih.gov For example, a synthetic route could involve the coupling of this compound with a suitably substituted aryl halide, followed by an intramolecular cyclization to furnish a substituted carbazole. The benzyloxy and methyl groups on the carbazole ring can then be further manipulated to synthesize a library of derivatives for various applications. nih.gov
Similarly, 2,3-disubstituted quinolines, another important class of heterocyclic compounds, can be synthesized from anilines. nih.govnsf.gov While direct examples using this compound are not prevalent in the literature, its structural motifs are amenable to established synthetic protocols for quinoline (B57606) formation, such as the Skraup synthesis or related multi-component reactions. The amino group of this compound can react with α,β-unsaturated carbonyl compounds or other suitable three-carbon units to construct the quinoline ring system.
Intermediate in the Development of Specialty Polymers
Substituted anilines are key monomers in the synthesis of polyaniline (PANI) and its derivatives, which are a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of polyanilines can be tuned by introducing substituents onto the aniline monomer.
The polymerization of ortho-substituted anilines, such as this compound, can lead to specialty polymers with modified properties. researchgate.netresearchgate.net The presence of the benzyloxy and methyl groups can influence the solubility, processability, and electronic properties of the resulting polymer. For instance, the bulky benzyloxy group may increase the solubility of the polymer in common organic solvents, which is a significant advantage for solution-based processing techniques.
Furthermore, the benzyloxy group can be cleaved post-polymerization to introduce hydroxyl functionalities along the polymer backbone. These hydroxyl groups can serve as sites for further chemical modification, allowing for the grafting of other molecules or the cross-linking of the polymer chains to create robust films and materials. While the direct polymerization of this compound is not extensively documented, the principles of aniline polymerization suggest its potential as a monomer for creating functional polyaniline derivatives.
Starting Material for Advanced Materials Chemistry Research
The unique electronic and structural properties of molecules derived from this compound make it an interesting starting material for research in advanced materials chemistry. The carbazole derivatives that can be synthesized from this intermediate are of particular interest.
Carbazole-based materials are widely used in organic light-emitting diodes (OLEDs) as host materials for the emissive layer or as hole-transporting materials. nih.govresearchgate.net The carbazole unit provides good thermal stability and a high triplet energy, which are desirable properties for efficient phosphorescent OLEDs. By synthesizing carbazole derivatives with specific substituents derived from this compound, researchers can fine-tune the photophysical and electronic properties of the resulting materials to optimize device performance. The ability to introduce different functional groups onto the carbazole scaffold allows for the systematic investigation of structure-property relationships in these advanced materials.
Moreover, the reactivity of the aniline functionality allows for its incorporation into larger conjugated systems. These systems can be explored for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The benzyloxy group can be used as a protecting group during the synthesis of these complex conjugated molecules and then removed to unmask a reactive hydroxyl group for further functionalization or to influence the material's interaction with surfaces.
Antimicrobial Activity Investigations
No publicly available studies were found that specifically investigate the inhibitory effects of this compound on the growth of bacteria such as Staphylococcus aureus or Escherichia coli.
There is no available research data on the antifungal properties of this compound against any fungal species.
Neuroprotective Effects in Cellular Models
Comprehensive searches of scientific databases did not yield any specific studies investigating the neuroprotective effects of this compound in cellular models. Consequently, there is no available data on its potential to modulate oxidative stress pathways or its impact on inflammatory responses within a neurological context. Research on other molecules containing a benzyloxy group has shown varied effects on neuronal cells, but these findings cannot be directly extrapolated to this compound without specific experimental validation.
Modulation of Oxidative Stress Pathways
There is currently no published research specifically examining the role of this compound in the modulation of oxidative stress pathways in cellular models.
Impact on Inflammatory Responses
Similarly, the scientific literature lacks studies focused on the impact of this compound on inflammatory responses in any cellular model, including those relevant to neuroprotection.
Enzyme and Receptor Interaction Studies
Direct investigations into the interaction of this compound with specific enzymes or receptors are not present in the available scientific literature. While the benzyloxy group is a feature in some enzyme inhibitors, the activity of the complete molecule of this compound has not been characterized.
Mechanism-of-Action through Enzyme Inhibition (e.g., Metabolic Enzymes, DNA Polymerases)
No studies have been published detailing the mechanism-of-action of this compound through the inhibition of metabolic enzymes, DNA polymerases, or any other enzyme class.
Investigation of Receptor Binding and Modulation
There is no available data from receptor binding assays or functional studies to indicate any interaction of this compound with specific cellular receptors.
Antimycobacterial Activity Research
While direct studies on the antimycobacterial properties of this compound are absent, some research on related compounds offers a potential avenue for future investigation. A study on a series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives reported their evaluation for antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Within this study, the structure-activity relationship (SAR) analysis indicated that the presence and substitution pattern of the benzyloxy group influenced the antimycobacterial efficacy. nih.gov
Evaluation of Inhibition Against Mycobacterial Strains (e.g., Mycobacterium tuberculosis H37Rv)
A thorough review of published scientific literature reveals no specific studies evaluating the inhibitory activity of this compound against Mycobacterium tuberculosis H37Rv or other mycobacterial strains. Consequently, there is no available data, such as Minimum Inhibitory Concentration (MIC) values, to report on its potential efficacy.
Future Research Directions and Potential Scholarly Contributions
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign methods for the synthesis of polysubstituted anilines is a cornerstone of modern organic chemistry. nih.govresearchgate.netchemistryworld.com Future research on 3-(Benzyloxy)-2-methylaniline should prioritize the exploration of novel and sustainable synthetic routes that move beyond traditional methods.
Current synthetic strategies for structurally similar anilines often rely on multi-step sequences that may involve harsh reaction conditions, the use of stoichiometric reagents, and the generation of significant waste. Green chemistry principles offer a roadmap for innovation in this area. Future investigations could focus on:
One-Pot Syntheses: Designing cascade reactions that allow for the construction of the this compound scaffold in a single operational step from simple and readily available starting materials would significantly improve efficiency. nih.gov
Catalytic C-H Functionalization: Directing the functionalization of simpler aniline (B41778) or benzene (B151609) precursors at the desired positions through catalytic C-H activation would represent a highly atom-economical approach.
Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhance safety, and facilitate scalability.
Bio-catalysis: Employing enzymes for key bond-forming or functional group manipulation steps could lead to highly selective and sustainable synthetic pathways.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, time and cost savings. | Development of novel multi-component reactions and tandem catalytic cycles. |
| Catalytic C-H Functionalization | High atom economy, reduced pre-functionalization steps. | Design of selective catalysts for regioselective amination, methylation, and benzylation. |
| Flow Chemistry | Enhanced safety, improved reproducibility, and scalability. | Optimization of reaction conditions in continuous flow systems. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for the synthesis of substituted anilines. |
Development of Advanced Catalytic Systems for Transformations
The reactivity of the aniline core and the benzyloxy group in this compound opens avenues for a variety of catalytic transformations. Future research should focus on the development of advanced catalytic systems to unlock new synthetic possibilities.
The amino group can direct a range of electrophilic aromatic substitutions, while the benzyloxy group can be a substrate for hydrogenolysis or other cleavage reactions. The methyl group also presents opportunities for functionalization. Advanced catalytic systems could enable:
Regioselective Functionalization: The development of catalysts that can selectively functionalize the aromatic ring at positions other than those typically favored by the directing groups would be highly valuable. This could involve the use of novel ligand designs in transition metal catalysis. nih.govacs.org
Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic methods is crucial.
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to drive a variety of organic transformations, including cross-coupling and C-H functionalization reactions. nih.govbohrium.com
| Catalytic Approach | Target Transformation | Potential Impact |
| Transition Metal Catalysis | Regioselective C-H functionalization, cross-coupling reactions. | Access to a wider range of derivatives with precise structural control. |
| Asymmetric Catalysis | Enantioselective synthesis of chiral derivatives. | Development of new chiral building blocks for pharmaceuticals and materials. |
| Photocatalysis | Mild and sustainable C-H functionalization and cross-coupling. | Greener and more efficient synthetic routes to complex molecules. |
Deeper Mechanistic Understanding of Chemical Reactivity
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is fundamental for the rational design of improved synthetic methods and the prediction of its chemical behavior. While no specific mechanistic studies on this compound have been reported, future research could employ a combination of experimental and computational techniques to elucidate key reaction pathways.
Kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates can provide valuable insights into the mechanisms of both its formation and subsequent reactions. For instance, understanding the mechanism of a novel catalytic C-H functionalization reaction would enable the optimization of catalyst performance and reaction conditions.
Comprehensive Computational Studies for Predictive Modeling
Computational chemistry and machine learning are revolutionizing the field of organic synthesis by enabling the prediction of reaction outcomes and the rational design of new reactions and catalysts. stanford.edunih.govnih.govacs.orgrsc.org For this compound, computational studies could play a pivotal role in several areas:
Reaction Prediction: Machine learning models trained on large datasets of chemical reactions could be used to predict the most likely products of reactions involving this compound under various conditions. stanford.edu
Catalyst Design: Density Functional Theory (DFT) calculations can be employed to model the interaction of the substrate with different catalysts, aiding in the design of more efficient and selective catalytic systems.
Predicting Physicochemical Properties: Computational methods can be used to predict key properties of this compound and its derivatives, such as solubility, lipophilicity, and electronic properties, which are crucial for their potential applications.
| Computational Method | Application | Expected Outcome |
| Machine Learning | Prediction of reaction outcomes and optimal reaction conditions. | Accelerated discovery of new reactions and synthetic routes. |
| Density Functional Theory (DFT) | Modeling of reaction mechanisms and catalyst-substrate interactions. | Rational design of more efficient and selective catalysts. |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties of derivatives. | Guidance for the design of molecules with desired properties. |
Design and Synthesis of Derivatives for Targeted Biological Applications
The structural features of this compound, particularly the presence of the benzyloxy and aniline moieties, suggest that its derivatives could possess interesting biological activities. The aniline scaffold is a common feature in many pharmaceuticals, and the benzyloxy group can mimic or interact with biological targets. mdpi.comresearchgate.netresearchgate.netnih.goviomcworld.comnih.gov
Future research should focus on the rational design and synthesis of derivatives of this compound for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in this endeavor. Potential therapeutic areas to explore include:
Kinase Inhibitors: The anilino-quinazoline core is a well-established scaffold for EGFR kinase inhibitors used in cancer therapy. mdpi.com Derivatives of this compound could be designed to target various kinases.
Antimicrobial Agents: Many aniline and benzyloxy-containing compounds have shown antimicrobial activity.
Neuroprotective Agents: The benzyloxy group has been identified as a critical feature for selective monoamine oxidase-B (MAO-B) inhibition, suggesting potential applications in neurodegenerative diseases.
A recent patent describes a novel indazole derivative with a benzyloxy group that exhibits Rho-kinase inhibitory activity, highlighting the potential of this functional group in drug design. google.comgoogle.comgoogle.com
| Derivative Class | Potential Biological Target | Therapeutic Area |
| Anilino-quinazoline analogues | EGFR and other kinases | Oncology |
| Substituted amides and ureas | Various enzymes and receptors | Infectious diseases, Inflammation |
| Propargylamine derivatives | Monoamine oxidase-B (MAO-B) | Neurodegenerative diseases |
Integration with High-Throughput Screening for New Discoveries
High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new catalysts, reactions, and biologically active molecules. rsc.orgresearchgate.netrsc.orgyoutube.commpg.de The integration of HTS with the research areas outlined above could lead to rapid advancements.
Catalyst Discovery: HTS can be used to rapidly screen libraries of potential catalysts for the synthesis and functionalization of this compound, identifying optimal catalysts in a fraction of the time required by traditional methods. rsc.orgresearchgate.netrsc.org
Reaction Optimization: HTS allows for the rapid optimization of reaction conditions, such as solvent, temperature, and reagent ratios.
Biological Screening: Libraries of this compound derivatives can be screened against a wide range of biological targets to identify new lead compounds for drug discovery.
The combination of combinatorial synthesis of derivative libraries with HTS represents a powerful strategy for unlocking the full potential of the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 3-(Benzyloxy)-2-methylaniline?
A common method involves benzylation of 3-hydroxy-2-methylaniline using benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group . Alternative approaches include Ullmann-type coupling between 2-methyl-3-iodoaniline and benzyl alcohol derivatives for regioselective substitution . Reaction optimization requires inert atmospheres and temperature control (80–100°C) to achieve yields >70%.
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm), benzyloxy methylene protons (δ 4.8–5.2 ppm), and methyl groups (δ 2.2–2.5 ppm) .
- IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 228.1386 (C₁₄H₁₅NO) .
Q. What safety protocols are essential for handling this compound?
- Use nitrile gloves and chemical goggles to prevent skin/eye contact .
- Operate in fume hoods with local exhaust ventilation to minimize inhalation risks (TLV: 2 mg/m³) .
- Store in amber glass containers under nitrogen at 2–8°C to prevent oxidative degradation .
Advanced Research Questions
Q. How does the benzyloxy substituent influence the electronic properties of the aniline ring?
The benzyloxy group acts as an electron-donating para-director via resonance, while the methyl group exerts steric hindrance. DFT calculations predict preferential electrophilic attack at the C4 position, supported by nitration experiments yielding >75% para-nitro product . Competing ortho substitution (<15%) occurs due to steric effects from the methyl group.
Q. What strategies enable regioselective substitution in this compound?
Q. How can computational modeling predict solubility and crystallinity?
Molecular dynamics simulations (COSMO-RS) predict higher solubility in polar aprotic solvents (DMF, logP = 1.2) versus ethanol (logP = 2.8). Crystallographic data reveal π-stacking between benzyl groups, influencing crystal packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
